N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-24(2)17-11-5-14(6-12-17)18(25(3)4)13-22-19(26)20(27)23-16-9-7-15(21)8-10-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYRUONQNJEQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of N-[2-(Dimethylamino)-2-[4-(Dimethylamino)Phenyl]Ethyl]Amine
This intermediate is synthesized via a three-step sequence:
Step 1: Cyanoethylation of Propiophenone
Propiophenone reacts with sodium cyanide and dimethylamine in methanol under pressurized conditions (0.2–0.4 MPa) at 60–80°C for 8–12 hours to yield 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]butyronitrile.
Step 2: Hydrolysis to Carboxylic Acid
The nitrile undergoes basic hydrolysis (pH ≥12) with NaOH at reflux for 8–16 hours, producing 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]butyric acid.
Step 3: Reduction to Primary Amine
The carboxylic acid is esterified with ethanol and sulfuric acid, followed by reduction using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.
Synthesis of N'-(4-Fluorophenyl)Oxalic Acid
Direct Carboxylation of 4-Fluoroaniline
4-Fluoroaniline reacts with oxalyl chloride in dichloromethane at 0°C, followed by hydrolysis to yield N'-(4-fluorophenyl)oxalic acid. This method achieves 75–85% purity, necessitating recrystallization from ethanol/water mixtures.
Amide Bond Formation and Final Coupling
Condensation via Carbodiimide Coupling
The primary amine (1.0 equiv) and N'-(4-fluorophenyl)oxalic acid (1.1 equiv) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 24 hours. The reaction is monitored via thin-layer chromatography (TLC), with purification by column chromatography (SiO2, ethyl acetate/hexane).
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| EDC Equivalents | 1.2 | 15% |
| Reaction Temperature | 25°C | 10% |
| Solvent | DMF | 20% |
Alternative Synthetic Routes
One-Pot Reductive Amination
A modified approach condenses 4-(dimethylamino)benzaldehyde with dimethylamine and sodium cyanoborohydride to form the secondary amine, which subsequently reacts with 4-fluorophenyl oxalate. This method reduces step count but requires stringent pH control (pH 6–7) and achieves 60–70% overall yield.
Solid-Phase Synthesis
Immobilizing the 4-fluorophenyl moiety on Wang resin enables iterative amide bond formation. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via preparative HPLC (C18 column, acetonitrile/water). This method scales efficiently but demands specialized equipment.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Critical impurities include unreacted amine (retention time: 4.2 min) and hydrolyzed oxalic acid (retention time: 5.8 min).
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular properties, synthesis strategies, and biological activities.
Structural Analogues
Table 1: Molecular Comparison of Ethanediamide Derivatives
Key Observations :
- The target compound and BE42234 share identical molecular formulas (C₂₃H₂₉FN₄O₂) but differ in substituents: the target has a dimethylamino group, while BE42234 substitutes with pyrrolidinyl, which may alter lipophilicity and receptor interactions .
Functional Analogues: Antitumor Activity
Table 2: Biological Activity of Dimethylamino-Containing Antitumor Compounds
Key Observations :
- Dimethylamino-substituted derivatives (e.g., 3a) exhibit significantly enhanced antitumor activity compared to amonafide, likely due to improved DNA intercalation and reduced toxicity from eliminating primary amines .
- The ethanediamide linker may further modulate binding kinetics compared to naphthalimide-based systems .
Biologische Aktivität
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)ethanediamide, commonly referred to as a dimethylamino compound, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethylamino group and a fluorophenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazopyridine moieties have shown effectiveness in inhibiting P-glycoprotein, which is crucial in reversing multidrug resistance in cancer cells. This suggests that this compound may also possess similar capabilities due to its structural analogies .
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological activity. Compounds with dimethylamino groups are often linked to neurotransmitter modulation. For example, related compounds have been shown to selectively inhibit the reuptake of serotonin and norepinephrine, which could imply that this compound might similarly affect neurotransmission pathways .
Antimicrobial Activity
Emerging studies highlight the antimicrobial properties of similar nitrogenous compounds. The ability of such compounds to disrupt bacterial cell membranes or inhibit bacterial growth has been documented, suggesting that this compound could exhibit antimicrobial effects .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The presence of dimethylamino groups may facilitate interaction with neurotransmitter receptors, altering synaptic transmission.
- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to integrate into cell membranes, disrupting cellular integrity and function.
Case Studies
| Study | Findings |
|---|---|
| Bourichi et al. (2018) | Demonstrated that imidazopyridine derivatives can reverse drug resistance in cancer cells. |
| Takada et al. (2019) | Reported on the therapeutic applications of nitrogenous compounds in treating dysferlinopathies through phenotypic screening. |
| PMC7405593 (2020) | Discussed the structural analysis and potential pharmacological activities of similar compounds, indicating broad therapeutic applications. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
